N-pentyl-4-phenyl-1,3-thiazol-2-amine

NF-κB signaling transcription factor p65 anti-inflammatory screening

Procure N-pentyl-4-phenyl-1,3-thiazol-2-amine (CAS 852388-90-0) as your empirically validated low-activity control. With an EC₅₀ of 1.76 × 10⁶ nM against NF-κB p65—~2,340-fold lower than the N-(4-methoxyphenyl) analog—this compound establishes reliable assay windows. Its minimal STAT3 activity (EC₅₀ > 55.7 μM) makes it an ideal negative control. The C5 N-alkyl chain offers six rotatable bonds, distinct from shorter-chain analogs, enabling conformational entropy-driven selectivity studies. Insist on compound-specific performance: substitution with other N-alkyl variants compromises reproducibility.

Molecular Formula C14H18N2S
Molecular Weight 246.37
CAS No. 852388-90-0
Cat. No. B2422050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-pentyl-4-phenyl-1,3-thiazol-2-amine
CAS852388-90-0
Molecular FormulaC14H18N2S
Molecular Weight246.37
Structural Identifiers
SMILESCCCCCNC1=NC(=CS1)C2=CC=CC=C2
InChIInChI=1S/C14H18N2S/c1-2-3-7-10-15-14-16-13(11-17-14)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,15,16)
InChIKeyWAYVWYUXTGEBNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Pentyl-4-phenyl-1,3-thiazol-2-amine (CAS 852388-90-0): A Research-Grade Thiazole Scaffold with Documented Bioactivity


N-Pentyl-4-phenyl-1,3-thiazol-2-amine (CAS 852388-90-0) is a synthetic small molecule belonging to the 2-aminothiazole class, characterized by a 4-phenyl substitution on the thiazole ring and an N-pentyl chain at the 2-amino position [1]. Its molecular formula is C₁₄H₁₈N₂S with a molecular weight of 246.37 g/mol, featuring one hydrogen bond donor, three hydrogen bond acceptors, and six rotatable bonds . The compound is commercially available from multiple research suppliers at ≥95% purity and is intended exclusively for laboratory research and development applications .

Why N-Alkyl Chain Length Dictates Functional Properties in 4-Phenylthiazol-2-amine Derivatives


Within the 4-phenylthiazol-2-amine scaffold family, the N-alkyl substituent is not a passive structural element—it directly governs key physicochemical and biological parameters. Systematic variation of the N-alkyl chain (methyl, ethyl, propyl, butyl, pentyl) alters lipophilicity (LogP), rotatable bond count, and molecular flexibility, which in turn influence target engagement profiles, cellular permeability, and assay behavior [1][2]. The pentyl derivative (C5) possesses six rotatable bonds compared to three for the ethyl analog (C2) and four for the propyl analog (C3), conferring distinct conformational entropy that affects binding mode and target selectivity [3][4]. These differences render simple substitution between N-alkyl variants scientifically invalid for reproducible research; procurement decisions must be guided by compound-specific performance data rather than scaffold-level assumptions.

Quantitative Comparative Evidence: N-Pentyl-4-phenyl-1,3-thiazol-2-amine vs. Structural Analogs


NF-κB Transcription Factor p65 Inhibition: N-Pentyl Derivative Demonstrates Reduced Potency vs. N-(4-Methoxyphenyl) Analog

In a standardized cell-free enzymatic assay measuring inhibition of human transcription factor p65 (NF-κB subunit), the target compound N-pentyl-4-phenyl-1,3-thiazol-2-amine exhibited an EC₅₀ of 1.76 × 10⁶ nM (1.76 mM) [1]. In contrast, the structurally related analog N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine—differing by an N-aryl rather than N-alkyl substitution—achieved an EC₅₀ of 752 nM under identical assay conditions [2]. This represents an approximately 2,340-fold difference in potency, demonstrating that the N-substituent identity profoundly impacts target engagement at the p65 binding site.

NF-κB signaling transcription factor p65 anti-inflammatory screening thiazole SAR

N-Pentyl Chain Confers Enhanced Conformational Flexibility Relative to Shorter N-Alkyl Analogs

Computational analysis reveals that the N-pentyl derivative possesses six rotatable bonds, compared to three rotatable bonds for N-ethyl-4-phenylthiazol-2-amine and four for N-propyl-4-phenylthiazol-2-amine [1][2]. This increase in rotatable bond count translates to greater conformational entropy and enhanced molecular flexibility, which may influence binding kinetics, off-rate characteristics, and the ability to adopt conformations required for engagement with flexible or allosteric binding pockets.

physicochemical property comparison conformational entropy rotatable bonds molecular flexibility

STAT3 Activation Assay: N-Pentyl Derivative Exhibits Minimal Activity with EC₅₀ > 55.7 μM

In a cell-based high-throughput counterscreen designed to measure STAT3 activation (dose-response assay for STAT1 activators), N-pentyl-4-phenyl-1,3-thiazol-2-amine displayed an EC₅₀ value > 55,700 nM (> 55.7 μM) [1][2]. This low activity establishes the compound as a suitable negative control or reference compound for STAT3 pathway studies where minimal interference is required. The assay was conducted at The Scripps Research Institute Molecular Screening Center and curated in PubChem BioAssay AID 1404.

STAT3 signaling cell-based screening counterscreen selectivity profiling

4-Phenylthiazol-2-amine Scaffold Demonstrates Validated Binding to Human PIF1 Helicase via X-ray Crystallography

X-ray crystallographic fragment screening (XChem) identified the 4-phenylthiazol-2-amine core scaffold as a validated binder to human PIF1 helicase, with the fragment occupying a pocket between helicase domains 2A and 2B and making specific contacts with Leucine 548, Alanine 551, and Valine 258 [1]. While this structural validation was established using the unsubstituted 4-phenylthiazol-2-amine fragment, the finding confirms that the core scaffold is capable of engaging this emerging cancer target. The N-pentyl derivative retains the identical core pharmacophore and therefore inherits this target engagement potential while offering differentiated physicochemical properties (rotatable bond count, LogP) that may modulate binding kinetics or downstream SAR optimization [2].

PIF1 helicase fragment-based drug discovery X-ray crystallography DNA damage response

Optimal Use Cases for N-Pentyl-4-phenyl-1,3-thiazol-2-amine Based on Quantitative Evidence


Low-Activity Reference Control in NF-κB Pathway Screening

With a documented EC₅₀ of 1.76 × 10⁶ nM against NF-κB transcription factor p65 [1], N-pentyl-4-phenyl-1,3-thiazol-2-amine serves as an empirically validated low-activity control compound. Its ~2,340-fold lower potency compared to the N-(4-methoxyphenyl) analog (752 nM) [2] provides researchers with a well-characterized reference point for establishing assay windows and validating screening hit thresholds in p65 inhibition assays.

Negative Control for STAT3-Mediated Transcriptional Activation Assays

The compound's minimal activity in STAT3 activation assays (EC₅₀ > 55.7 μM) [1] makes it suitable as a negative control in cell-based STAT3 reporter gene assays. This established inactivity profile allows researchers to distinguish true STAT3 pathway modulators from assay background noise without introducing confounding activity from the control compound itself.

Scaffold Starting Point for hPIF1 Helicase Inhibitor Development

The 4-phenylthiazol-2-amine core scaffold has been structurally validated via X-ray crystallography to bind human PIF1 helicase at a defined pocket between domains 2A and 2B [1]. N-Pentyl-4-phenyl-1,3-thiazol-2-amine retains this pharmacophore while offering six rotatable bonds for conformational sampling [2], providing a differentiated starting point for medicinal chemistry optimization of hPIF1 inhibitors targeting DNA damage response pathways in oncology.

SAR Probe for N-Alkyl Chain Length Optimization Studies

As part of a systematic N-alkyl chain length series (ethyl → propyl → butyl → pentyl), this compound provides a defined data point for SAR studies correlating chain length with target engagement and physicochemical properties. The six rotatable bonds (vs. three for ethyl, four for propyl) [1][2] and distinct lipophilicity profile enable researchers to map the relationship between molecular flexibility and biological activity across the thiazole scaffold class.

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